
L-Tryptophan, L-valyl-L-alanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophan, L-valyl-L-alanyl- is a dipeptide compound composed of the amino acids L-tryptophan, L-valine, and L-alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, L-valyl-L-alanyl- typically involves peptide bond formation between the amino acids. This can be achieved through chemical synthesis methods such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of L-Tryptophan, L-valyl-L-alanyl- can be achieved through microbial fermentation. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be genetically engineered to overproduce the desired dipeptide. The fermentation process involves optimizing the growth conditions, such as temperature, pH, and nutrient supply, to maximize the yield of the compound .
化学反応の分析
Types of Reactions
L-Tryptophan, L-valyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the indole ring in L-tryptophan can lead to kynurenine, while reduction of the peptide bond can yield the corresponding amines .
科学的研究の応用
L-Tryptophan, L-valyl-L-alanyl- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications due to its role in neurotransmitter synthesis and immune modulation.
Industry: It is used in the production of food additives and supplements
作用機序
The mechanism of action of L-Tryptophan, L-valyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For example, L-tryptophan is a precursor for serotonin synthesis, which plays a crucial role in mood regulation. The dipeptide can also interact with enzymes involved in peptide hydrolysis, influencing their activity and stability .
類似化合物との比較
L-Tryptophan, L-valyl-L-alanyl- can be compared with other similar dipeptides such as L-alanyl-L-valine and L-valyl-L-alanine. These compounds share similar structural features but differ in their amino acid sequences, leading to variations in their chemical properties and biological activities. For instance, L-valyl-L-alanine has a greater sorption capacity for organic compounds, while L-alanyl-L-valine exhibits higher thermal stability .
Similar Compounds
- L-alanyl-L-valine
- L-valyl-L-alanine
- L-alanyl-L-tryptophan
- L-valyl-L-tryptophan
特性
CAS番号 |
263159-30-4 |
|---|---|
分子式 |
C19H26N4O4 |
分子量 |
374.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H26N4O4/c1-10(2)16(20)18(25)22-11(3)17(24)23-15(19(26)27)8-12-9-21-14-7-5-4-6-13(12)14/h4-7,9-11,15-16,21H,8,20H2,1-3H3,(H,22,25)(H,23,24)(H,26,27)/t11-,15-,16-/m0/s1 |
InChIキー |
VJOWWOGRNXRQMF-UVBJJODRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



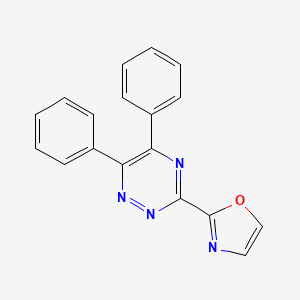
![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
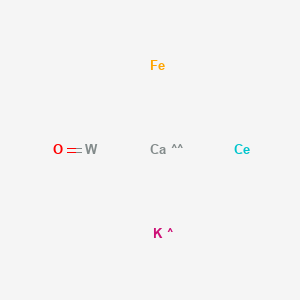
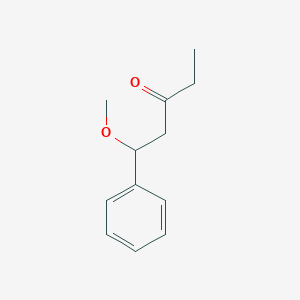
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)

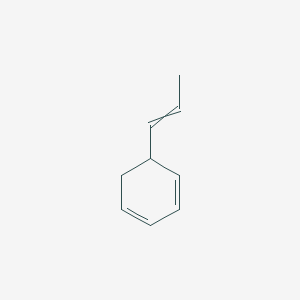

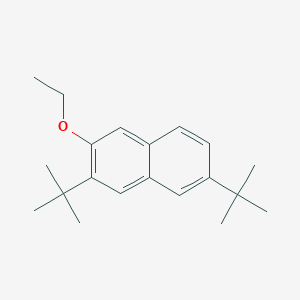
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)
